Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate
Description
Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a sulfonamide group, which is further substituted with a 3-oxo-piperazine ring bearing a pyridin-3-yl moiety. Such motifs are often explored in medicinal chemistry for their ability to modulate biological targets, including enzymes and receptors involved in inflammation or cancer pathways .
Properties
IUPAC Name |
methyl 4-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-25-17(22)13-4-6-15(7-5-13)26(23,24)19-9-10-20(16(21)12-19)14-3-2-8-18-11-14/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXDJROHBAJKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 3-oxo-4-(pyridin-3-yl)piperazine with chlorosulfonic acid to introduce the sulfonyl group, followed by esterification with methanol to obtain the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety during the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate can be utilized to study biological processes and interactions. Its structural features allow it to interact with various biomolecules, making it useful in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological targets can be harnessed to create drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for developing innovative products.
Mechanism of Action
The mechanism by which Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally related analogs from the Molecules (2011) study, which evaluated ethyl benzoate derivatives with variations in heterocyclic substituents and linker groups . Below is a systematic analysis:
Core Structural Differences
| Compound | Ester Group | Heterocyclic Substituent | Linker Group |
|---|---|---|---|
| Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate | Methyl benzoate | Pyridin-3-yl on 3-oxo-piperazine | Sulfonamide |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Ethyl benzoate | Pyridazin-3-yl | Phenethylamino |
| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Ethyl benzoate | 6-Methylpyridazin-3-yl | Phenethylamino |
| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Ethyl benzoate | Methylisoxazol-5-yl | Phenethylamino |
| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Ethyl benzoate | 3-Methylisoxazol-5-yl | Phenethylthio |
| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | Ethyl benzoate | 3-Methylisoxazol-5-yl | Phenethoxy |
Key Observations:
Heterocyclic Substituent : The pyridin-3-yl group on the piperazine ring distinguishes the target compound from pyridazine (I-6230, I-6232) and isoxazole derivatives (I-6273, I-6373, I-6473). Pyridine rings are more electron-rich than pyridazines, which could alter binding interactions with biological targets.
Linker Group: The sulfonamide linker in the target compound provides rigidity and hydrogen-bonding capacity, contrasting with the flexible phenethylamino, phenethylthio, or phenethoxy linkers in analogs. Sulfonamides are also more polar than thio- or ether-based linkers, affecting solubility and membrane permeability.
Pharmacological Implications
- Pyridazine Derivatives (I-6230, I-6232) : Pyridazine-containing compounds often exhibit kinase inhibitory activity due to their planar structure and nitrogen-rich aromatic system. Methylation at the 6-position (I-6232) may enhance metabolic stability .
- Isoxazole Derivatives (I-6273, I-6373, I-6473): Isoxazole rings are associated with anti-inflammatory or antimicrobial activity. The phenethylthio linker in I-6373 could improve lipophilicity and membrane penetration compared to amino or ether linkers .
- Target Compound : The 3-oxo-piperazine-sulfonamide scaffold may target enzymes like carbonic anhydrases or proteases, where sulfonamide groups act as zinc-binding motifs. The pyridin-3-yl substituent could further modulate selectivity.
Physicochemical Properties
- Solubility: The sulfonamide group in the target compound likely enhances aqueous solubility compared to analogs with non-polar linkers (e.g., I-6373, I-6473).
- Metabolic Stability : Methyl esters are generally more prone to hydrolysis than ethyl esters, but the rigid piperazine-sulfonamide structure may slow degradation.
Biological Activity
Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate is a compound of interest due to its potential therapeutic applications. Its unique structure, featuring a piperazine moiety and a pyridine ring, suggests diverse biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, cytotoxic effects, and potential mechanisms of action.
Chemical Structure
The compound has the following molecular formula: C16H18N4O4S. Its structural representation includes:
- A benzoate group,
- A sulfonyl group attached to a piperazine derivative,
- A pyridine ring.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial agent and its effects on cellular processes.
Antimicrobial Activity
Recent studies have reported that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds suggest that they can effectively inhibit bacterial growth.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Methyl 4-{[...]} | Staphylococcus aureus | 15.625 |
| Methyl 4-{[...]} | Escherichia coli | 31.25 |
| Methyl 4-{[...]} | Pseudomonas aeruginosa | 62.5 |
These results indicate that the compound may disrupt bacterial cell wall synthesis or protein production pathways, leading to bactericidal effects.
Cytotoxicity Studies
Cytotoxicity assessments using various human cell lines have shown that this compound exhibits selective toxicity. For example, the compound demonstrated lower cytotoxicity compared to standard chemotherapeutics, suggesting a favorable therapeutic index.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 35 |
The selectivity index indicates that while the compound can inhibit cancer cell growth, it does so with reduced effects on normal cells.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, thus inhibiting bacterial protein synthesis.
- Disruption of Membrane Integrity : The presence of the sulfonyl group may enhance membrane permeability in bacterial cells.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound can trigger apoptotic pathways in malignant cells through oxidative stress mechanisms.
Case Studies
Several case studies have outlined the efficacy of this compound in vivo. For instance:
- Study on MRSA Infections : In a murine model, administration of this compound significantly reduced MRSA burden compared to untreated controls.
- Cancer Treatment Models : In xenograft models of breast cancer, treatment with the compound led to tumor size reduction and improved survival rates without significant toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
